Miroestrol

Estrogen receptor MCF7 cell line Phytoestrogen potency

Research pain point: Generic phytoestrogens (genistein, daidzein) cannot replicate miroestrol's potency or balanced ERα/ERβ profile, leading to off-target effects and failed replications. Miroestrol solves this: • IC50 = 3×10⁻¹⁰ M in ERE-CAT assays (vs. 4×10⁻⁸ M for genistein) - enables robust full-agonist response at physiologically relevant concentrations. • Balanced ERα/ERβ activity - unlike ERβ-biased isoflavones, ideal for uterine, bone, and breast research. • Validated UPLC method (LOQ 1 µg/g, recovery 102-105%) - ensures accurate QC and batch consistency. • Relative binding affinity: 260× molar excess for 50% inhibition of [³H]oestradiol binding - benchmark for chromene SAR studies.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 2618-41-9
Cat. No. B191886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiroestrol
CAS2618-41-9
Synonyms(1R,2R,4aS,10bR,12S,12aS)-2,3,10b,11,12,12a-Hexahydro-1,2,4a,8-tetrahydroxy-11,11-dimethyl-2,12-methano-1H-benzo[b]naphtho[2,1-d]pyran-4(4aH)-one;  Mirestrol
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3(CC(=O)C(C2C3O)(C4=COC5=C(C41)C=CC(=C5)O)O)O)C
InChIInChI=1S/C20H22O6/c1-18(2)11-6-19(24)7-14(22)20(25,16(11)17(19)23)12-8-26-13-5-9(21)3-4-10(13)15(12)18/h3-5,8,11,15-17,21,23-25H,6-7H2,1-2H3/t11-,15+,16-,17+,19+,20-/m0/s1
InChIKeyRJKLDOLOCIQYFS-PRTISISMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miroestrol (CAS 2618-41-9): Procurement-Relevant Profile of a High-Potency Phytoestrogen from Pueraria mirifica


Miroestrol (CAS 2618-41-9) is a chromene-type phytoestrogen first isolated from Pueraria mirifica [1]. It is structurally distinct from the more common isoflavone class of phytoestrogens (e.g., genistein, daidzein), featuring a complex pentacyclic scaffold [2]. Miroestrol binds to and activates estrogen receptors (ER) to elicit estrogen-like biological responses, but its potency, receptor-binding profile, and natural abundance differ substantially from its analogs, making it a specialized research tool rather than a generic estrogenic compound [1].

Why Generic Phytoestrogen Substitution Fails: Miroestrol's Unique Potency and Analytical Challenges


Generic substitution with common phytoestrogens like genistein or daidzein is not scientifically sound for research requiring miroestrol's specific estrogenic profile. First, miroestrol is orders of magnitude more potent than these isoflavones in functional assays [1]. Second, its extremely low natural abundance in Pueraria mirifica (µg/g range) necessitates specialized, validated analytical methods for quantification and quality control [2][3]. Third, miroestrol's receptor-binding profile differs, showing balanced ERα/ERβ activity unlike the ERβ-preferring isoflavones [4]. Consequently, using a bulk phytoestrogen extract or a different pure compound will not replicate miroestrol's specific pharmacological signature.

Miroestrol (2618-41-9): Quantified Differentiation Evidence Against Key Comparators


Miroestrol vs. Genistein and Daidzein: Quantified Estrogenic Potency Superiority in MCF7 Cells

In a direct head-to-head comparison across multiple functional assays in MCF7 human breast cancer cells, miroestrol exhibited significantly higher estrogenic potency than the common isoflavones genistein and daidzein. In an ERE-CAT reporter gene assay, the IC50 for miroestrol was 3 x 10^-10 M, compared to 4 x 10^-8 M for genistein and 3 x 10^-7 M for daidzein [1]. This represents a 133-fold greater potency than genistein and a 1000-fold greater potency than daidzein. The rank order of potency was consistent across multiple assay endpoints [1].

Estrogen receptor MCF7 cell line Phytoestrogen potency ERE-CAT reporter gene

Miroestrol vs. Deoxymiroestrol: Direct Comparison of Estrogen Receptor Binding Affinity

In a competitive binding assay using MCF7 cytosol, miroestrol and its close analog deoxymiroestrol were directly compared for their ability to displace [3H]oestradiol from the estrogen receptor. The molar excess required for 50% inhibition of binding (IC50) was 260x for miroestrol versus 50x for deoxymiroestrol [1]. This indicates deoxymiroestrol has approximately 5.2-fold higher relative binding affinity (RBA) for the receptor than miroestrol under these conditions. In contrast, genistein required a 1000x molar excess, demonstrating that both miroestrol and deoxymiroestrol are in a distinct, higher-affinity tier compared to common isoflavones [1].

Estrogen receptor binding Competitive binding assay IC50 MCF7 cytosol

Miroestrol vs. Genistein and Daidzein: Differential Estrogen Receptor Subtype Selectivity (ERα/ERβ)

A review of phytoestrogen pharmacology indicates a key mechanistic difference: miroestrol and coumestrol act on both estrogen receptor alpha (ERα) and beta (ERβ) subtypes, whereas the common isoflavones daidzein and genistein exhibit preferential activity on ERβ [1]. This class-level inference suggests that miroestrol's balanced dual-receptor activation profile contrasts with the ERβ-biased signaling of its more abundant analogs. This difference is not a matter of simple potency but of qualitative signaling pathway activation, which is crucial for research in tissues where ERα and ERβ have distinct or opposing functions (e.g., breast, bone, cardiovascular system).

Estrogen receptor alpha Estrogen receptor beta Receptor selectivity Phytoestrogen pharmacology

Analytical Quantification of Miroestrol: Validated UPLC Method Limits vs. Detection Challenges for Structurally Similar Analogs

Due to its extremely low natural abundance and structural similarity to deoxymiroestrol, miroestrol quantification requires validated, high-sensitivity methods. A UPLC method developed for miroestrol analysis in Pueraria mirifica capsules achieved a limit of detection (LOD) of 0.5 µg/g and a limit of quantification (LOQ) of 1 µg/g, with a recovery rate of 102-105% [1]. The method demonstrated excellent linearity (r = 0.9999) over a concentration range of 0.001–0.1 mg/g [1]. In a separate study, the concordance rate between a novel single-reference method and the conventional calibration curve method for miroestrol content was 89-101% [2]. This robust analytical framework is essential because miroestrol is often present in raw materials at low µg/g levels, and its quantification is confounded by the co-presence of deoxymiroestrol, which can oxidize to miroestrol during processing [3].

Analytical chemistry UPLC method validation Quality control Pueraria mirifica standardization

Miroestrol (CAS 2618-41-9): High-Impact Application Scenarios Based on Verified Evidence


High-Potency Positive Control for Estrogen Receptor Transcriptional Activation Assays

Miroestrol's demonstrated potency in functional assays (e.g., IC50 of 3 x 10^-10 M in ERE-CAT reporter gene assays, compared to 4 x 10^-8 M for genistein) [1] makes it an ideal positive control for studies requiring a robust, full agonist response at low, physiologically relevant concentrations. This reduces the risk of off-target effects associated with high concentrations of weaker phytoestrogens or the use of synthetic estrogens like 17β-estradiol in certain experimental contexts.

Calibration Standard for Quantitative Analysis of Pueraria mirifica-Derived Products

Given the validated UPLC method with an LOQ of 1 µg/g and recovery rates of 102-105% [1], miroestrol serves as the definitive analytical reference standard for quality control of Pueraria mirifica raw materials, extracts, and finished products. Its use ensures accurate potency labeling and batch-to-batch consistency, which is critical for regulatory compliance and research reproducibility [2].

Research Tool for Studying ERα/ERβ Dual Activation Pharmacology

Unlike the ERβ-selective isoflavones genistein and daidzein, miroestrol exhibits balanced activity on both ERα and ERβ [1]. This property is essential for investigating the distinct roles of these receptor subtypes in tissues like the uterus, bone, and breast, where ERα signaling often dominates. Miroestrol provides a more physiologically relevant phytoestrogen model than ERβ-biased alternatives for these specific applications.

Reference Compound for Binding Affinity Studies of Chromene-Type Phytoestrogens

Miroestrol's distinct relative binding affinity (260x molar excess for 50% inhibition of [3H]oestradiol binding) [1] positions it as a benchmark compound for studying the structure-activity relationships (SAR) of chromene-based phytoestrogens. Its affinity, while lower than that of deoxymiroestrol (50x), is still far superior to that of common isoflavones, providing a useful mid-point in affinity hierarchies for screening and characterizing novel estrogenic compounds.

Technical Documentation Hub

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52 linked technical documents
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